molecular formula C17H20ClFN2O2S2 B2436632 3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234977-09-3

3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2436632
CAS No.: 1234977-09-3
M. Wt: 402.93
InChI Key: MLRYABXMURHIFH-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN2O2S2 and its molecular weight is 402.93. The purity is usually 95%.
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Biological Activity

The compound 3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential pharmacological applications. Its unique structure, which includes a thiophene ring and a piperidine moiety, suggests diverse biological activities, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H17ClFN2O2S\text{C}_{15}\text{H}_{17}\text{ClF}\text{N}_{2}\text{O}_{2}\text{S}

Structural Features

  • Chlorine and Fluorine Substituents : These halogens may enhance the compound's reactivity and biological activity.
  • Thiophene Ring : Known for its electronic properties, contributing to potential interactions with biological targets.
  • Piperidine Moiety : Often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The presence of the sulfonamide group allows for competitive inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial in folate synthesis.

Case Studies :

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including compounds similar to the target compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Mechanism of Action : The mechanism involves mimicking natural substrates, leading to enzyme inhibition, which disrupts bacterial growth and survival .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

The compound's structure also suggests potential antifungal properties. Sulfonamides have been shown to possess activity against various fungi, particularly Candida species.

Research Findings :

  • In vitro assays demonstrated that related compounds exhibited antifungal activity against Candida albicans, with some derivatives showing MIC values as low as 3.125 mg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives:

  • Halogen Substitution : The presence of chlorine and fluorine enhances lipophilicity and may improve cell membrane penetration.
  • Thiophene and Piperidine Influence : Modifications in the thiophene or piperidine structures can significantly alter pharmacodynamics and pharmacokinetics.

Comparative Analysis

A comparative analysis with similar compounds reveals insights into how structural variations affect biological activity:

CompoundStructureAntibacterial ActivityAntifungal Activity
3-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzenesulfonamideLacks thiopheneModerateLow
3-chloro-4-fluoro-N-(furan-3-ylmethyl)benzenesulfonamideDifferent ring structureHighModerate

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O2S2/c18-16-9-15(1-2-17(16)19)25(22,23)20-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h1-2,5,8-9,12-13,20H,3-4,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRYABXMURHIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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